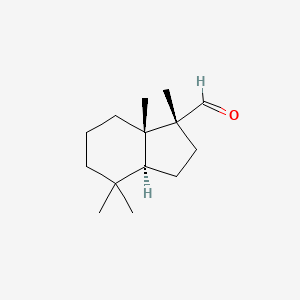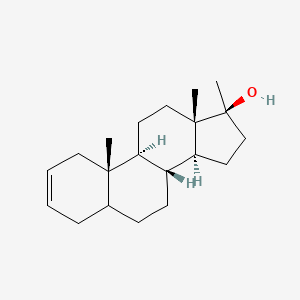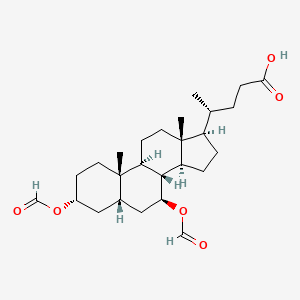
Ursodesoxycholic Acid Diformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ursodesoxycholic Acid Diformate is a derivative of Ursodeoxycholic Acid, a secondary bile acid produced in humans and other species from the metabolism of intestinal bacteria. Ursodeoxycholic Acid is known for its therapeutic applications in treating liver and gallbladder diseases. This compound is synthesized to enhance the properties and applications of Ursodeoxycholic Acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ursodesoxycholic Acid Diformate can be synthesized through various methods, including chemical and biological processes. One common method involves the biotransformation of chenodeoxycholic acid using 7α- and 7β-hydroxysteroid dehydrogenases. These enzymes catalyze the conversion of chenodeoxycholic acid to Ursodeoxycholic Acid, which can then be further modified to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using engineered bacteria such as Escherichia coli. These bacteria express the necessary enzymes to convert chenodeoxycholic acid to Ursodeoxycholic Acid, which is then chemically modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Ursodesoxycholic Acid Diformate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of Ursodeoxycholic Acid to form 7-ketolithocholic acid, followed by reduction to produce Ursodesoxycholic Acid .
Common Reagents and Conditions: Common reagents used in these reactions include dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone. These reagents are used to enhance the stereoselectivity and efficiency of the reactions .
Major Products: The major products formed from these reactions include Ursodesoxycholic Acid and its derivatives, which can be further modified to produce this compound .
Scientific Research Applications
Ursodesoxycholic Acid Diformate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and its effects on cellular metabolism.
Industry: Applied in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Ursodesoxycholic Acid Diformate exerts its effects by modifying the bile acid pool, increasing the hydrophilicity of bile acids, and reducing the cytotoxicity of bile. It also stimulates the secretion of bile, thereby alleviating cholestasis. The compound acts on various molecular targets, including transport proteins and receptors involved in bile acid metabolism .
Comparison with Similar Compounds
- Chenodeoxycholic Acid
- Cholic Acid
- Lithocholic Acid
Comparison: Ursodesoxycholic Acid Diformate is unique in its ability to enhance the therapeutic properties of Ursodeoxycholic Acid. Unlike chenodeoxycholic acid, which is less well-tolerated in humans, this compound exhibits better efficacy and fewer side effects .
Properties
CAS No. |
6159-50-8 |
|---|---|
Molecular Formula |
C26H40O6 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-diformyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H40O6/c1-16(4-7-23(29)30)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(31-14-27)12-17(25)13-22(24)32-15-28/h14-22,24H,4-13H2,1-3H3,(H,29,30)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1 |
InChI Key |
LMKQATDCJXKIJD-LBSADWJPSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


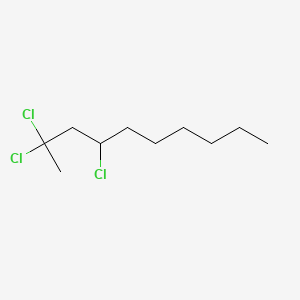
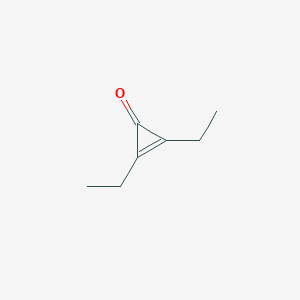


![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)
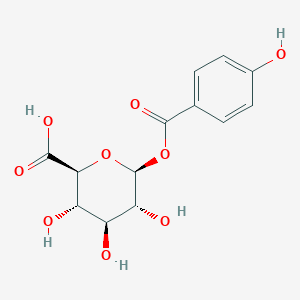
![2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13417024.png)

![1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13417030.png)
![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)

